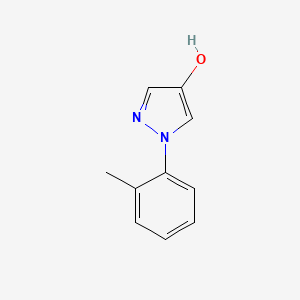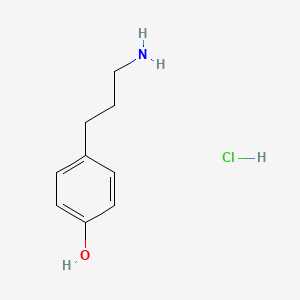
2,3-Bis(2,4,6-trimethylphenyl)imino-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2,4,6-trimethylphenyl)imino-butane, commonly referred to as BIB, is an organic compound that is used in a variety of scientific research applications. It is a cyclic, colorless solid that has a boiling point of approximately 92 degrees Celsius and a melting point of approximately -25 degrees Celsius. BIB has a molecular weight of 227.32 g/mol and a molecular formula of C16H23N. It is often used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various processes.
Applications De Recherche Scientifique
BIB is a versatile compound that has many scientific research applications. It is often used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various processes. BIB has also been used in the synthesis of various other compounds, such as nitro compounds and cyclic amines. Additionally, it has been used as a reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers.
Mécanisme D'action
BIB is able to act as a catalyst in various reactions due to its ability to form a complex with the reactants. In the reaction of 2,4,6-trimethylphenyl isocyanate and 1-butylamine, BIB forms a complex with the reactants, which facilitates the reaction and increases the reaction rate. Additionally, BIB can act as a Lewis acid, which helps to activate the reactants and promote the reaction.
Biochemical and Physiological Effects
BIB has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating, even at high concentrations. Additionally, BIB has been found to be non-mutagenic and non-carcinogenic. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
BIB has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a stable compound that is easy to handle and store. However, BIB is not soluble in water, which can limit its use in some experiments. Additionally, it can be corrosive and can cause irritation to the skin and eyes.
Orientations Futures
There are a variety of potential future directions for the use of BIB. It could be used in the synthesis of more complex compounds, such as amino acids and peptides. Additionally, it could be used in the synthesis of polymers and other materials. BIB could also be used in the development of new pharmaceuticals, as well as in the production of new catalysts. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BIB.
Méthodes De Synthèse
BIB is usually synthesized through a reaction of 2,4,6-trimethylphenyl isocyanate and 1-butylamine. This reaction yields a 1:1 molar ratio of BIB and 1-butylamine. The reaction is typically carried out in a solvent such as dimethylformamide at a temperature of approximately 80 degrees Celsius. The reaction is slow and can take several hours to reach completion.
Propriétés
IUPAC Name |
2-N,3-N-bis(2,4,6-trimethylphenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-13-9-15(3)21(16(4)10-13)23-19(7)20(8)24-22-17(5)11-14(2)12-18(22)6/h9-12H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOMTXFIFEIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C)C(=NC2=C(C=C(C=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2,4,6-trimethylphenylimino)butane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














